molecular formula C16H24N2O3S B4562024 N-cycloheptyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-cycloheptyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4562024
M. Wt: 324.4 g/mol
InChI Key: OTHQYTZSDZWKAA-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

Research has focused on the synthesis of complex molecules that share structural similarities or functionalities with N-cycloheptyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, exploring efficient synthesis routes and characterizing their molecular structures. For example, studies have reported on the solution-phase synthesis of hindered N-methylated tetrapeptides, highlighting the effectiveness of certain protected amino acid chlorides in peptide bond formation and the use of methylation steps for compound modification (Vedejs & Kongkittingam, 2000). Another study on the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for pharmaceutical compounds, underlines the relevance of specific synthetic routes for producing key intermediates with high yield and purity (Yang Jian-she, 2009).

Applications in Chemical Synthesis

Research has also delved into the development of novel synthetic methods and the exploration of chemical reactions that could be pertinent to the manipulation or application of compounds like this compound. For instance, a study reported the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, showcasing a novel approach to functionalize alkanes via reactions with amides and sulfonamides (Tran et al., 2014). This research highlights innovative methodologies that could potentially be applied to the modification of benzamide derivatives, enhancing their utility in chemical synthesis.

Potential Applications in Material Science

The synthesis and characterization of novel polymers incorporating sulfonamide groups have been investigated, reflecting on the broader applicability of such functional groups in material science. For example, a study on the synthesis and desalination study of novel polysulfone blend membranes with polysulfone (PSF) incorporates similar sulfonamide functionalities, demonstrating their utility in water purification technologies (Padaki et al., 2012).

Properties

IUPAC Name

N-cycloheptyl-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-14(10-7-11-15(12)18-22(2,20)21)16(19)17-13-8-5-3-4-6-9-13/h7,10-11,13,18H,3-6,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHQYTZSDZWKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.